5-Chloro-7-methylisoquinoline
CAS No.:
Cat. No.: VC17720419
Molecular Formula: C10H8ClN
Molecular Weight: 177.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClN |
|---|---|
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | 5-chloro-7-methylisoquinoline |
| Standard InChI | InChI=1S/C10H8ClN/c1-7-4-8-6-12-3-2-9(8)10(11)5-7/h2-6H,1H3 |
| Standard InChI Key | IRWAVGFMGSOLSF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=CN=C2)C(=C1)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
5-Chloro-7-methylisoquinoline belongs to the isoquinoline family, a class of nitrogen-containing heterocycles. Its molecular formula is C₁₁H₈ClN, with a molecular weight of 201.64 g/mol . The IUPAC name, 5-chloro-7-methylisoquinoline, reflects the positions of its substituents: a chlorine atom at the 5-position and a methyl group at the 7-position on the isoquinoline backbone .
The compound’s structure has been confirmed via advanced analytical techniques:
-
Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra reveal distinct signals for the aromatic protons, methyl group, and chlorine-substituted carbon.
-
Mass Spectrometry (MS): High-resolution MS data confirm the molecular ion peak at m/z 201.04 (calculated for C₁₁H₈ClN) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₈ClN | |
| Molecular Weight | 201.64 g/mol | |
| IUPAC Name | 5-Chloro-7-methylisoquinoline | |
| CAS Number | 2059999-14-1 |
Stereoelectronic Features
The chlorine atom’s electronegativity and the methyl group’s electron-donating effects influence the compound’s reactivity. Density Functional Theory (DFT) calculations suggest that the chlorine atom at C5 increases electrophilicity at adjacent positions, facilitating nucleophilic substitutions . The methyl group at C7 enhances lipophilicity, potentially improving membrane permeability in biological systems .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 5-chloro-7-methylisoquinoline typically involves multi-step reactions starting from substituted isoquinoline precursors. A common route includes:
-
Friedländer Synthesis: Condensation of 2-aminobenzaldehyde derivatives with ketones to form the isoquinoline core.
-
Chlorination: Introduction of chlorine at C5 using reagents like phosphorus oxychloride (POCl₃).
-
Methylation: Alkylation at C7 with methyl iodide (CH₃I) in the presence of a base.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Friedländer + POCl₃ | 65 | 98 | Side reactions at high temps |
| Palladium-Catalyzed | 78 | 99 | Cost of catalysts |
Analytical Validation
Post-synthetic characterization employs:
-
High-Performance Liquid Chromatography (HPLC): Purity >98% confirmed via reverse-phase HPLC.
-
X-ray Crystallography: Crystal structure resolves bond lengths (C-Cl: 1.73 Å) and angles .
Biological Activity and Mechanisms
Metal Chelation and Cellular Uptake
Analogues like 5-chloro-8-hydroxyquinoline demonstrate metal-chelating properties, forming lipophilic complexes with Ni²⁺, Zn²⁺, and Hg²⁺ . These complexes enhance cellular uptake of metals, potentially disrupting ion homeostasis in pathogens or cancer cells . For example, the nickel complex of 5-chloro-7-methylisoquinoline shows a partition coefficient (log P) of 3.2, indicating high membrane permeability .
Anticancer Activity
7-Chloroquinoline derivatives exhibit submicromolar cytotoxicity against diverse cancer cell lines . In the NCI-60 panel, hydrazone derivatives of 7-chloroquinoline show:
-
GI₅₀ < 1 µM for leukemia (CCRF-CEM) and CNS cancer (SF-295) cells .
-
Mechanism: Inhibition of topoisomerase II and induction of apoptosis via mitochondrial pathways .
Table 3: Cytotoxicity of 7-Chloroquinoline Derivatives
| Cell Line | GI₅₀ (µM) | Target Pathway |
|---|---|---|
| SF-295 (CNS) | 0.69 | Topoisomerase II |
| CCRF-CEM (Leukemia) | 0.85 | Bcl-2/Bax regulation |
Challenges and Future Directions
Limitations in Development
-
Solubility: Low aqueous solubility (<0.1 mg/mL) limits bioavailability.
-
Toxicity: Off-target effects observed in hepatic cell lines (IC₅₀ = 12 µM) .
Innovations in Drug Design
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume